2-Nitrobenzenesulfenyl chloride

Polymer Modification Sulfenyl Halide Adducts Morphology Control

Unsubstituted sulfenyl chlorides yield two-phase polymer morphologies and lack regiocontrol. 2-Nitrobenzenesulfenyl chloride resolves these issues via ortho-nitro activation (Hammett ρ+ = -0.715), delivering homogeneous single-phase adducts and high-regioselectivity electrophilic additions to dienes. • Introduces acid-labile Nps group cleaved with 2-3 equiv HCl/MeOH without racemization-orthogonal to Boc/t-butyl esters. • Enables predictable, tunable reaction rates for competitive kinetic studies and process development. • Supplied at ≥98% purity; moisture-sensitive, store under inert gas at ≤15°C.

Molecular Formula C6H4ClNO2S
Molecular Weight 189.62 g/mol
CAS No. 7669-54-7
Cat. No. B1219011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzenesulfenyl chloride
CAS7669-54-7
Synonyms2-nitrobenzenesulfenyl chloride
2-nitrobenzenesulfonyl chloride
2-nitrophenylsulphenyl chloride
NPS-Cl
Molecular FormulaC6H4ClNO2S
Molecular Weight189.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)[N+](=O)[O-])SCl
InChIInChI=1S/C6H4ClNO2S/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H
InChIKeyNTNKNFHIAFDCSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzenesulfenyl Chloride (CAS 7669-54-7): Procurement-Relevant Identity and Core Reactivity Profile


2-Nitrobenzenesulfenyl chloride (NPS-Cl) is an electrophilic sulfenyl halide reagent with the molecular formula C₆H₄ClNO₂S and a molecular weight of 189.62 g/mol [1]. The ortho-nitro substituent strongly activates the sulfenyl chloride moiety toward nucleophilic attack, rendering it a potent electrophile for C–S and N–S bond formation . The compound is primarily utilized in organic synthesis for the introduction of the 2-nitrophenylsulfenyl (Nps) protecting group in peptide and nucleoside chemistry [2], as well as in electrophilic additions to alkenes and other π‑systems [3]. This evidence guide focuses on quantifiable differentiation relative to close structural analogs.

Reagent class: Electrophilic sulfenyl chloride for C–S and N–S bond formation
Key application: Installation of Nps protecting group in peptide and nucleoside synthesis
Reaction scope: Electrophilic additions to alkenes and π-systems

Why Benzenesulfenyl Chloride or 2-Nitrobenzenesulfonyl Chloride Cannot Replace 2‑Nitrobenzenesulfenyl Chloride


Despite sharing a common sulfenyl or sulfonyl functional group, 2-nitrobenzenesulfenyl chloride cannot be substituted by its unsubstituted analog (benzenesulfenyl chloride) or the oxidation-state variant (2-nitrobenzenesulfonyl chloride) without compromising reaction outcome. The ortho-nitro group exerts a profound electronic influence: it increases the electrophilicity of the sulfenyl sulfur by a factor that is quantifiable via Hammett analysis (ρ+ = –0.715 at 25 °C) . In polymer modification, benzenesulfenyl chloride yields two‑phase morphologies due to neighboring‑group activation, whereas 2‑nitrobenzenesulfenyl chloride eliminates this activation, producing homogeneous single‑phase adducts [1]. Furthermore, 2-nitrobenzenesulfonyl chloride (CAS 1694‑92‑4) is an acylating agent that forms stable sulfonamides, not the acid‑labile sulfenamides required for reversible peptide protection . The evidence below establishes exactly where 2‑nitrobenzenesulfenyl chloride provides unique, quantifiable performance advantages.

2-Nitrobenzenesulfenyl chloride
Benzenesulfenyl chloride / 2-Nitrobenzenesulfonyl chloride
Electronic activation
Ortho-nitro strongly enhances electrophilicity
Reduced electrophilicity without ortho-nitro; may alter reaction rates and selectivity
Polymer adduct morphology
Single-phase homogeneous adducts
Two-phase morphology due to neighboring-group activation; not suitable for uniform modification
Protecting group removal
Acid-labile sulfenamide; cleaved with mild HCl/MeOH
Stable sulfonamide (Nosyl); requires nucleophiles; risk of nitro displacement or racemization

2-Nitrobenzenesulfenyl Chloride: Directly Quantified Differentiation Versus Comparator Reagents


Polymer Adduct Morphology: Single-Phase Uniformity Versus Two-Phase Heterogeneity

In the addition of sulfenyl chlorides to cis‑1,4‑polybutadiene, the unsubstituted benzenesulfenyl chloride produces a two‑phase adduct morphology due to neighboring‑group activation of adjacent double bonds. In direct contrast, 2‑nitrobenzenesulfenyl chloride completely eliminates this activation mechanism, yielding adducts with a single‑phase morphology [1].

Morphology control
Head-to-head
Single-phase vs Two-phase
Critical for uniform polymer modification
Direct comparison under same conditions; benzenesulfenyl chloride gives two-phase adducts
Polymer Modification Sulfenyl Halide Adducts Morphology Control

Electrophilic Addition Rate to Cyclohexene: Hammett ρ+ Value of –0.715

A kinetic study of the addition of 4‑substituted 2‑nitrobenzenesulfenyl chlorides to cyclohexene in acetic acid at 25 °C established a Hammett reaction constant ρ+ = –0.715 . This negative ρ+ value demonstrates that electron‑releasing substituents at the 4‑position accelerate the reaction, consistent with an episulfonium ion intermediate.

Hammett ρ+
Cross-study comparable
–0.715
Quantifies electronic activation by ortho-nitro
Addition to cyclohexene in AcOH at 25 °C; 2,4-dinitro analog ρ+ = –2.20 for styrene
Physical Organic Chemistry Electrophilic Addition Hammett Correlation

Rate-Determining Step in Aminolysis: p‑Nitro vs. 2,4‑Dinitro Substitution

In aminolysis reactions with p‑substituted benzylamines in DMSO at 25.0 °C, the rate‑determining step (RDS) shifts depending on the sulfenyl chloride substitution pattern. For p‑nitrobenzenesulfenyl chloride, k₂ > k₁, indicating that intermediate formation is RDS. In contrast, for 2,4‑dinitrobenzenesulfenyl chloride, k₁ > k₂, making intermediate decomposition RDS [1].

Aminolysis RDS
Head-to-head
Intermediate formation vs decomposition
Substitution pattern dictates rate law
p‑Nitro: k₂ > k₁; 2,4‑dinitro: k₁ > k₂; Brønsted β values differ
Aminolysis Kinetics Sulfenyl Halide Reactivity Mechanistic Switch

Selective N‑Protection in Peptide Synthesis: Ortho‑Nitro Enables Mild Acid Cleavage

The 2‑nitrophenylsulfenyl (Nps) group, introduced via 2‑nitrobenzenesulfenyl chloride, is cleaved by mild acidolysis using 2–3 equivalents of HCl in methanol or nonpolar solvents [1]. In contrast, sulfonyl‑based protecting groups (e.g., 2‑nitrobenzenesulfonyl, Nosyl) require stronger nucleophiles (e.g., thiophenoxide) for removal and can undergo unwanted nitro group displacement [2].

N‑Protection cleavage
Class-level inference
Mild acidolysis vs nucleophilic deprotection
Nps group cleaved without racemization under acidic conditions
2–3 equiv HCl/MeOH; compatible with Boc/tBu esters; Nosyl requires thiophenoxide
Peptide Chemistry Amino Protection N‑Sulfenyl Group

Regioselectivity in Electrophilic Additions: Remote Substituent Control

Addition of 2‑nitrobenzenesulfenyl chloride to 1‑(dimethoxymethyl)‑2,3,5,6‑tetramethylidene‑7‑oxabicyclo[2.2.1]heptane proceeds with high regioselectivity, yielding exclusively the 2‑(chloromethyl)‑1‑(dimethoxymethyl)‑5,6‑dimethylidene‑3‑[(2‑nitrophenylthio)methyl]‑7‑oxabicyclo[2.2.1]hept‑2‑ene adduct [1]. Under identical conditions, other sulfenyl chlorides (e.g., benzenesulfenyl chloride) give mixtures of regioisomers [2].

Regioselectivity
Cross-study comparable
>95% single regioisomer
Enables synthesis without chromatographic separation
Polycyclic diene addition; ortho-nitro directs exclusive regioisomer formation
Regioselective Addition Bicyclic Alkenes Remote Substituent Effect

Physical Property Differentiation: Melting Point and Handling Requirements

2‑Nitrobenzenesulfenyl chloride is a yellow to gold crystalline powder with a melting point of 72–75 °C and is highly moisture‑sensitive, requiring storage under dry inert gas . The 2,4‑dinitro analog has a higher melting point (96 °C) [1], while the 4‑nitro analog melts at 48–51 °C , indicating that the ortho‑nitro group confers intermediate crystallinity that balances ease of handling with shelf stability.

Melting point
Cross-study comparable
72–75 °C
Balances ease of handling and shelf stability
Intermediate between 4-nitro (48–51 °C) and 2,4-dinitro (96 °C) analogs
Physical Properties Storage Stability Procurement Specification

Optimal Procurement and Application Contexts for 2‑Nitrobenzenesulfenyl Chloride Based on Differential Evidence


Homogeneous Polymer Modification Requiring Single‑Phase Adduct Morphology

When modifying cis‑1,4‑polybutadiene or similar unsaturated polymers with sulfenyl chlorides, benzenesulfenyl chloride yields undesirable two‑phase morphologies due to neighboring‑group activation. 2‑Nitrobenzenesulfenyl chloride completely eliminates this activation, producing single‑phase adducts [1]. Procure this reagent when uniform polymer modification is required for applications such as elastomer functionalization, adhesion promotion, or compatibilizer synthesis.

Stereochemically Sensitive Peptide Synthesis Requiring Acid‑Labile N‑Protection

The Nps group, introduced exclusively by 2‑nitrobenzenesulfenyl chloride, is cleaved under mild acidic conditions (2–3 equiv HCl in methanol) without racemization [2]. This contrasts sharply with sulfonyl‑based protecting groups that require nucleophilic deprotection and may compromise stereochemical integrity. Procure this reagent for solid‑phase or solution‑phase peptide synthesis when orthogonal protection strategies mandate an acid‑labile N‑protecting group that leaves other protecting groups (e.g., Boc, t‑butyl esters) intact.

Regioselective Electrophilic Addition to Polyunsaturated Systems

The ortho‑nitro substituent directs electrophilic addition to dienes and polycyclic alkenes with high regioselectivity, enabling the synthesis of single‑isomer adducts [3]. This regiocontrol is not observed with unsubstituted benzenesulfenyl chloride. Procure 2‑nitrobenzenesulfenyl chloride for the stereoselective and regioselective construction of complex sulfur‑containing scaffolds in natural product synthesis and medicinal chemistry.

Kinetic Studies Requiring Well‑Defined Electrophilicity (ρ+ = –0.715)

The Hammett ρ+ value of –0.715 for the 2‑nitrobenzenesulfenyl chloride series provides a quantitative measure of electrophilic reactivity . This metric enables rational comparison to more reactive (2,4‑dinitro: ρ+ = –2.20) or less reactive (unsubstituted) analogs. Procure this reagent when the reaction rate must be predictable and tunable, such as in mechanistic investigations, competitive kinetic experiments, or process development where controlled addition rates are critical.

Application
Selection Property
Validation Focus
Homogeneous polymer modification
Single-phase adduct morphology
Confirm elimination of microphase separation
Stereochemically sensitive peptide synthesis
Acid-labile Nps protection without racemization
Verify mild acid cleavage and stereochemical integrity
Regioselective addition to polyunsaturated systems
Ortho-nitro directed regioselectivity
Assess regioisomeric purity by NMR
Kinetic studies requiring defined electrophilicity
Predictable Hammett reactivity profile
Confirm reaction rate aligns with Hammett relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Nitrobenzenesulfenyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.